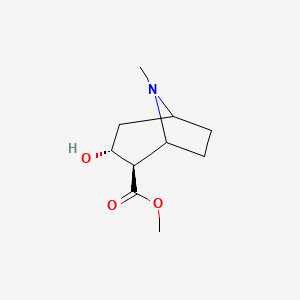
Methyl alloecgonine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl alloecgonine, also known as ecgonine methyl ester, is a prominent tropane alkaloid found in coca leaves. It is a metabolite of cocaine and can be used as a precursor for it. This compound also occurs as a minor alkaloid in the roots of many Datura species such as Datura stramonium and Datura innoxia .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl alloecgonine typically involves the esterification of ecgonine. One common method is the reaction of ecgonine with methanol in the presence of an acid catalyst. The reaction conditions usually involve refluxing the mixture to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the extraction of ecgonine from coca leaves, followed by its esterification with methanol. The reaction is carried out in large reactors with controlled temperature and pressure to optimize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl alloecgonine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ecgonine methyl ester N-oxide.
Reduction: Reduction reactions can convert it back to ecgonine.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Ecgonine methyl ester N-oxide.
Reduction: Ecgonine.
Substitution: Various substituted ecgonine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl alloecgonine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of cocaine and other tropane alkaloids.
Mécanisme D'action
Methyl alloecgonine exerts its effects primarily through its interaction with sodium channels. At high dosages, it inhibits sodium channels, which can affect neuronal activity. This mechanism is similar to that of cocaine, although this compound is less potent . The molecular targets include voltage-gated sodium channels, which are crucial for the propagation of action potentials in neurons .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ecgonine: The parent compound of methyl alloecgonine.
Cocaine: A potent stimulant derived from this compound.
Tropane Alkaloids: Other compounds in this class include atropine and scopolamine.
Uniqueness
This compound is unique due to its role as a precursor in the biosynthesis of cocaine. Unlike other tropane alkaloids, it has specific applications in the study of cocaine metabolism and its effects on the central nervous system .
Propriétés
Numéro CAS |
74562-04-2 |
|---|---|
Formule moléculaire |
C10H17NO3 |
Poids moléculaire |
199.25 g/mol |
Nom IUPAC |
methyl (2R,3R)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C10H17NO3/c1-11-6-3-4-7(11)9(8(12)5-6)10(13)14-2/h6-9,12H,3-5H2,1-2H3/t6?,7?,8-,9-/m1/s1 |
Clé InChI |
QIQNNBXHAYSQRY-GEPGNKONSA-N |
SMILES isomérique |
CN1C2CCC1[C@H]([C@@H](C2)O)C(=O)OC |
SMILES canonique |
CN1C2CCC1C(C(C2)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


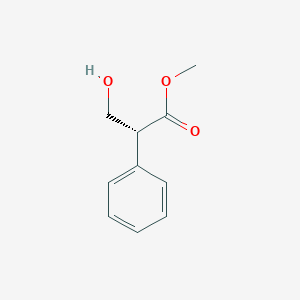
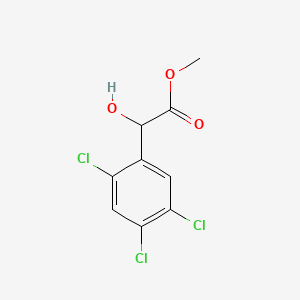
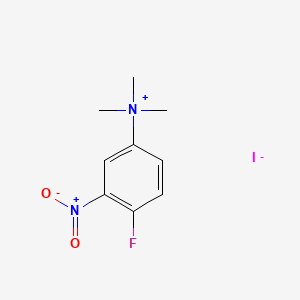
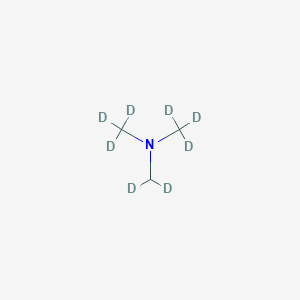
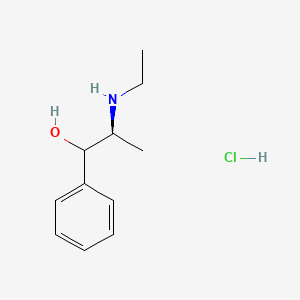
![(5R,9R,10R,13S,14S,17S)-17-[(3S,5R,6R)-5-hydroxy-6-(2-hydroxypropan-2-yl)oxan-3-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13417593.png)
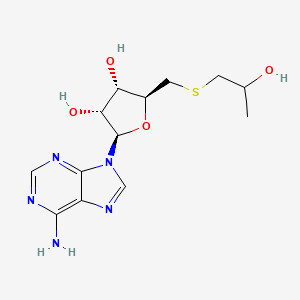
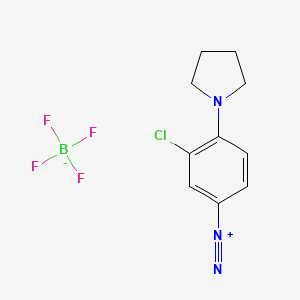
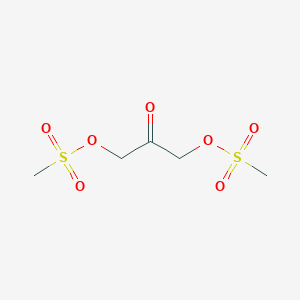
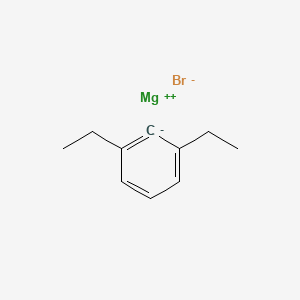
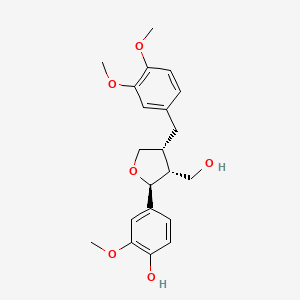
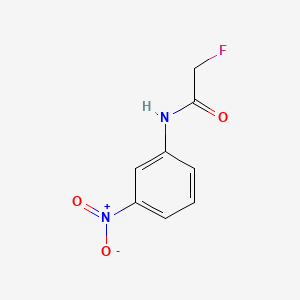
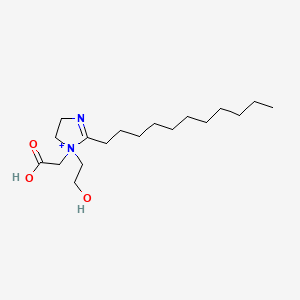
![2,3-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy] Desoxyestrone](/img/structure/B13417657.png)
